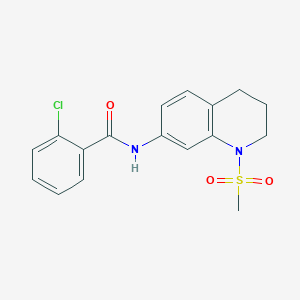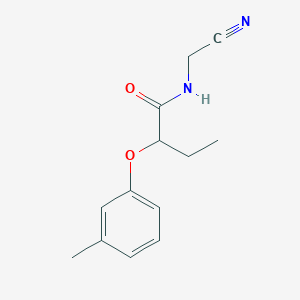![molecular formula C11H14ClF2NO2 B2944202 2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride CAS No. 2378506-63-7](/img/structure/B2944202.png)
2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride is a chemical compound with the molecular formula C11H13F2NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring substituted with a difluorophenoxy group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride typically involves the reaction of 3,4-difluorophenol with epichlorohydrin to form an intermediate glycidyl ether. This intermediate is then reacted with morpholine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the glycidyl ether intermediate, followed by its reaction with morpholine. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of difluorophenoxyacetic acid derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
科学的研究の応用
2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride is utilized in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group enhances its binding affinity and specificity, while the morpholine ring facilitates its interaction with biological macromolecules. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[(3,5-Difluorophenoxy)methyl]morpholine
- 2-[(3,4-Dichlorophenoxy)methyl]morpholine
- 2-[(3,4-Dimethoxyphenoxy)methyl]morpholine
Uniqueness
2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high binding affinity and specificity. The compound’s ability to undergo various chemical reactions also enhances its versatility in synthetic chemistry and drug development.
特性
IUPAC Name |
2-[(3,4-difluorophenoxy)methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2.ClH/c12-10-2-1-8(5-11(10)13)16-7-9-6-14-3-4-15-9;/h1-2,5,9,14H,3-4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFXULSBEYMFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=CC(=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2944121.png)

![5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2944128.png)


![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2944133.png)


![N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2944137.png)
![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2944138.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2944141.png)

